3,5-Difluoroanisole

Beschreibung

The exact mass of the compound 3,5-Difluoroanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluoroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

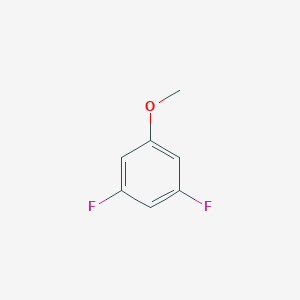

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQPYSISUUHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369144 | |

| Record name | 3,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-10-3 | |

| Record name | 1,3-Difluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93343-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoroanisole for Researchers and Drug Development Professionals

Introduction

3,5-Difluoroanisole (CAS Number: 93343-10-3) is a fluorinated aromatic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of 3,5-Difluoroanisole, including its properties, synthesis, and spectral data, to support its application in research and development.

Core Properties of 3,5-Difluoroanisole

3,5-Difluoroanisole is a clear, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 93343-10-3 | [1] |

| Molecular Formula | C₇H₆F₂O | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 145-148 °C | |

| Density | 1.234 g/mL at 25 °C | |

| Refractive Index (n_D^20) | 1.466 | |

| Solubility | Insoluble in water |

Safety Information

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Causes skin irritation | Wash skin thoroughly after handling. |

| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Synthesis of 3,5-Difluoroanisole

A common synthetic route to 3,5-Difluoroanisole involves the methylation of its precursor, 3,5-difluorophenol. The synthesis of 3,5-difluorophenol can be achieved from several starting materials, with a notable method being the diazotization of 3,5-difluoroaniline followed by hydrolysis.

Experimental Protocols

1. Synthesis of 3,5-Difluorophenol from 3,5-Difluoroaniline

This two-step process involves the formation of a diazonium salt from 3,5-difluoroaniline, which is then hydrolyzed to the corresponding phenol.

-

Step 1: Diazotization of 3,5-Difluoroaniline. In a reaction vessel, 65 g of 3,5-difluoroaniline is added to a 50% mass fraction sulfuric acid solution. The mixture is stirred while controlling the reaction temperature. A solution of sodium nitrite (35.8 g of sodium nitrite in 49 g of water) is then added dropwise. The reaction is kept at a constant temperature for 2 hours to ensure the complete formation of the diazonium salt solution.[2]

-

Step 2: Hydrolysis of the Diazonium Salt. To the prepared diazonium salt solution, a 50% hypophosphorous acid solution and a catalyst are added. The mixture is stirred, and the diazonium salt solution is added dropwise. The reaction mixture is then subjected to extractive rectification to isolate and purify the 3,5-difluorophenol.[3]

2. Synthesis of 3,5-Difluoroanisole via Methylation of 3,5-Difluorophenol

This procedure outlines a general method for the methylation of phenols, which can be adapted for 3,5-difluorophenol.

-

To a solution of 3,5-difluorophenol in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, potassium carbonate or cesium carbonate, to deprotonate the phenol.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 3,5-Difluoroanisole.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 3,5-difluoroaniline to 3,5-Difluoroanisole.

Caption: Synthesis pathway of 3,5-Difluoroanisole from 3,5-Difluoroaniline.

Spectral Data

The structural confirmation of 3,5-Difluoroanisole is supported by various spectroscopic techniques.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | CDCl₃ | 3.79 | s | - |

| 6.45 - 6.55 | m | - | ||

| ¹³C | CDCl₃ | 55.8 | - | - |

| 98.9 | t | J = 26 Hz | ||

| 100.8 | t | J = 22 Hz | ||

| 161.7 | t | J = 12 Hz | ||

| 164.3 | dd | J = 247, 14 Hz | ||

| ¹⁹F | CDCl₃ | -109.5 | - | - |

Mass Spectrometry

The electron ionization mass spectrum of 3,5-Difluoroanisole shows a molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight. Common fragmentation patterns for aromatic ethers include the loss of the alkyl group and cleavage of the ether bond.

Applications in Drug Development

The unique properties imparted by the fluorine atoms make 3,5-Difluoroanisole a valuable building block in medicinal chemistry. The introduction of fluorine can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can prolong the in vivo half-life of a drug candidate.

-

Enhance Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence drug absorption and distribution.

-

Improve Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

By utilizing 3,5-Difluoroanisole as a scaffold, medicinal chemists can systematically explore the impact of fluorine substitution on the pharmacological profile of new chemical entities.

References

An In-depth Technical Guide to 3,5-Difluoroanisole: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Difluoroanisole (CAS No. 93343-10-3) is a fluorinated aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. The strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic characterization, and applications of 3,5-Difluoroanisole, with a particular focus on its relevance to drug discovery and development.

Physical and Chemical Properties

3,5-Difluoroanisole is a clear, colorless liquid at room temperature. It is insoluble in water but soluble in common organic solvents.[2] The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, rendering the aromatic system electron-deficient and susceptible to certain chemical transformations.

Table 1: Physical and Chemical Properties of 3,5-Difluoroanisole

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂O | [3] |

| Molecular Weight | 144.12 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 145-148 °C | [2] |

| Density | 1.23 g/cm³ | [2] |

| Solubility in Water | Insoluble | [2] |

| XLogP3 | 2.7 | [3] |

| Refractive Index | 1.453 | [2] |

| Flash Point | 111 °F (43.9 °C) | [2] |

Synthesis of 3,5-Difluoroanisole

A common and effective method for the synthesis of 3,5-Difluoroanisole is through the methylation of 3,5-difluorophenol. This reaction typically involves the use of a methylating agent, such as methyl iodide, in the presence of a base.

Experimental Protocol: Methylation of 3,5-Difluorophenol

This protocol describes the synthesis of 3,5-Difluoroanisole from 3,5-difluorophenol.[2]

Materials:

-

3,5-Difluorophenol

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Acetone

-

Diethyl ether (Et₂O)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 3,5-difluorophenol (12.5 g, 96 mmol) and potassium carbonate (66.0 g, 480 mmol) in acetone (400 mL), add methyl iodide (27 mL, 480 mmol) in one portion.

-

Heat the reaction mixture at 60 °C for 18 hours.

-

After cooling to room temperature, remove the excess solvent under vacuum.

-

Add 150 mL of water to the residue and extract with diethyl ether (2 x 300 mL).

-

Wash the combined organic layers sequentially with 0.1 M aqueous sodium hydroxide (100 mL) and water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-Difluoroanisole as a colorless oil (12.0 g, 80% yield).[2]

Diagram 1: Synthesis of 3,5-Difluoroanisole

Caption: Workflow for the synthesis of 3,5-Difluoroanisole.

Chemical Reactivity

The electron-deficient nature of the aromatic ring in 3,5-Difluoroanisole makes it amenable to nucleophilic aromatic substitution (SNAᵣ) reactions.[4][5] The fluorine atoms can act as leaving groups when the ring is attacked by a strong nucleophile, particularly when there are additional electron-withdrawing groups present on the ring. The methoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the deactivating effect of the two fluorine atoms can make electrophilic substitution challenging.

Spectroscopic Characterization

The structure of 3,5-Difluoroanisole can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data of 3,5-Difluoroanisole

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ ppm 3.81 (s, 3H), 6.43 - 6.46 (m, 3H)[2] |

| ¹³C NMR | Predicted shifts based on analogous compounds. |

| IR (Infrared) | Characteristic peaks for C-O, C-F, and aromatic C-H stretching. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 144 |

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.[1] 3,5-Difluoroanisole serves as a versatile building block for introducing the 3,5-difluorophenyl moiety into larger, more complex molecules. This structural motif can enhance metabolic stability by blocking sites of enzymatic oxidation and can also improve binding affinity through favorable interactions with protein targets.[1]

While specific examples of marketed drugs containing the 3,5-difluoroanisole core are not readily found in the public domain, the analogous 3,5-difluoroaniline is a known intermediate in the synthesis of various pharmaceuticals.[6][7] The principles of leveraging the 3,5-difluorophenyl group for its beneficial properties are transferable, and 3,5-difluoroanisole represents a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The electron-deficient nature of the ring also makes it a candidate for reactions that are central to the construction of many pharmaceutical scaffolds.[8]

Conclusion

3,5-Difluoroanisole is a key chemical intermediate with a unique combination of physical and chemical properties that make it highly valuable in the field of drug discovery and development. Its synthesis is straightforward, and its reactivity allows for its incorporation into a wide range of molecular architectures. The strategic use of the 3,5-difluorophenyl group, facilitated by intermediates like 3,5-Difluoroanisole, will continue to be an important aspect of modern medicinal chemistry in the pursuit of safer and more effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 3,5-Difluoroanisole | C7H6F2O | CID 2724518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3,5-Difluoroanisole: Molecular Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoroanisole (1,3-difluoro-5-methoxybenzene) is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. The introduction of two fluorine atoms onto the anisole scaffold imparts unique physicochemical properties that can significantly influence molecular interactions, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 3,5-Difluoroanisole. It also explores the limited available information on its biological activities, highlighting its potential as a building block in the design of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

3,5-Difluoroanisole is a derivative of anisole with two fluorine atoms substituted at the meta positions of the benzene ring relative to the methoxy group.

Molecular Structure

The molecular structure of 3,5-Difluoroanisole is characterized by a planar benzene ring with a methoxy group (-OCH₃) and two fluorine atoms attached. The IUPAC name for this compound is 1,3-difluoro-5-methoxybenzene.

Physicochemical Data

A summary of the key physicochemical properties of 3,5-Difluoroanisole is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂O | --INVALID-LINK-- |

| Molecular Weight | 144.12 g/mol | --INVALID-LINK-- |

| Appearance | Clear, colorless liquid | --INVALID-LINK-- |

| Density | 1.234 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 145-148 °C | --INVALID-LINK-- |

| Flash Point | 111 °F (43.9 °C) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.466 | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| CAS Number | 93343-10-3 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 3,5-Difluoroanisole

A common method for the synthesis of 3,5-Difluoroanisole is the methylation of 3,5-difluorophenol.

Methodology:

-

Reaction Setup: To a stirred suspension of 3,5-difluorophenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0-5.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), is added a methylating agent, typically methyl iodide (CH₃I, 2.0-5.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60°C to reflux and stirred for several hours (typically 4-18 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with aqueous sodium hydroxide solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude 3,5-Difluoroanisole can be further purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless oil.

Characterization Protocols

Sample Preparation: A small amount of the purified 3,5-Difluoroanisole (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). The expected signals for 3,5-Difluoroanisole are:

-

A singlet for the methoxy protons (-OCH₃) around 3.8 ppm.

-

A multiplet for the aromatic protons in the region of 6.4-6.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired with proton decoupling. The expected signals include:

-

A signal for the methoxy carbon.

-

Signals for the aromatic carbons, with characteristic C-F couplings.

Sample Preparation: A dilute solution of 3,5-Difluoroanisole is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50-70 °C and ramping up to 250-280 °C.

-

Carrier Gas: Helium is commonly used.

-

MS Detector: Electron ionization (EI) at 70 eV is standard for generating a reproducible mass spectrum. The mass spectrometer scans a relevant mass range (e.g., m/z 40-300).

The resulting mass spectrum will show the molecular ion peak (M⁺) at m/z 144, corresponding to the molecular weight of 3,5-Difluoroanisole, along with characteristic fragmentation patterns.

Biological Activity and Relevance in Drug Development

Currently, there is a limited amount of publicly available data specifically detailing the biological activities and signaling pathway interactions of 3,5-Difluoroanisole. Much of the research in this area has focused on the related compound, 3,5-difluoroaniline. For instance, studies have investigated the in vitro nephrotoxic effects of 3,5-difluoroaniline in rat renal cortical slices. Another study used high-resolution ¹H NMR spectroscopy to assess the toxicant-induced biochemical changes in earthworms exposed to 3,5-difluoroaniline, identifying changes in endogenous metabolites.[1]

While direct biological data on 3,5-Difluoroanisole is scarce, its structural features make it a valuable building block for medicinal chemists. The presence of the difluorophenyl group can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug molecule.

-

Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes.

-

Influence Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of a drug.

The logical workflow for investigating the potential biological activity of a compound like 3,5-Difluoroanisole would involve a series of in vitro assays.

Conclusion

3,5-Difluoroanisole is a readily accessible and synthetically versatile fluorinated building block. Its unique electronic properties and potential to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules make it an attractive scaffold for the development of new pharmaceuticals. While direct evidence of its biological activity is currently limited, its utility as a synthetic intermediate is clear. Further investigation into the biological effects of 3,5-Difluoroanisole and its derivatives is warranted to fully explore its potential in drug discovery and development. This guide provides a foundational understanding of its chemical properties and the necessary experimental framework for its synthesis and characterization, paving the way for future research in this promising area.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-difluoroanisole. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of fluorinated aromatic compounds.

Introduction

3,5-Difluoroanisole is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as altered electronic effects, metabolic stability, and binding interactions. A thorough understanding of its NMR spectral characteristics is crucial for its unambiguous identification, purity assessment, and the analysis of its derivatives. This guide presents a detailed summary of its ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and logical diagrams to illustrate the key concepts of NMR analysis for this molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 3,5-difluoroanisole. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal reference. Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of 3,5-Difluoroanisole

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | 3.78 | s | - |

| H-2, H-6 | 6.45 - 6.55 | m | - |

| H-4 | 6.45 - 6.55 | m | - |

Note: The aromatic protons (H-2, H-4, and H-6) appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

Table 2: ¹³C NMR Spectral Data of 3,5-Difluoroanisole

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JC-F, Hz) |

| OCH₃ | 56.0 | q | - |

| C-4 | 96.5 | t | 26.0 |

| C-2, C-6 | 99.0 | d | - |

| C-1 | 162.5 | s | - |

| C-3, C-5 | 164.0 | dd | 245.0 |

Note: Multiplicities for carbon signals are due to C-F coupling. 't' denotes a triplet, 'd' a doublet, and 'dd' a doublet of doublets.

Experimental Protocol: NMR Spectroscopy of Fluoroaromatic Compounds

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of fluoroaromatic compounds such as 3,5-difluoroanisole.

1. Sample Preparation

-

Weigh approximately 10-20 mg of the 3,5-difluoroanisole sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

-

The NMR spectra are typically acquired on a spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the ¹³C spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-250 ppm, a larger number of scans to compensate for the lower natural abundance and sensitivity of ¹³C (e.g., 1024 or more scans), and a relaxation delay of 2-5 seconds.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption signal.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of NMR Analysis Logic

The following diagrams illustrate the logical workflow and key relationships in the NMR analysis of 3,5-difluoroanisole.

Spectroscopic Data Interpretation for 3,5-Difluoroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-difluoroanisole, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The synergistic analysis of these spectroscopic techniques is crucial for the unambiguous structural elucidation and purity assessment of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 3,5-difluoroanisole.

Table 1: ¹H NMR Spectral Data for 3,5-Difluoroanisole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.79 | s | - | -OCH₃ |

| 6.45 - 6.55 | m | - | Ar-H |

Table 2: ¹³C NMR Spectral Data for 3,5-Difluoroanisole

| Chemical Shift (δ) ppm | Assignment |

| 56.2 | -OCH₃ |

| 95.8 (t, J = 26.0 Hz) | C4-H |

| 100.1 (dd, J = 22.0, 4.0 Hz) | C2-H, C6-H |

| 161.4 (t, J = 14.0 Hz) | C1-O |

| 164.2 (dd, J = 246.0, 15.0 Hz) | C3-F, C5-F |

Table 3: Key IR Absorption Peaks for 3,5-Difluoroanisole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| 1625 | Strong | C=C stretch (aromatic) |

| 1470 | Medium | C-H bend (aliphatic) |

| 1300-1000 | Strong | C-O stretch (aryl ether) and C-F stretch |

Table 4: Mass Spectrometry Data for 3,5-Difluoroanisole

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - CH₃]⁺ |

| 101 | Moderate | [M - CH₃ - CO]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 3,5-difluoroanisole (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A Bruker Avance spectrometer, or equivalent, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is used.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Pulse Angle: 30°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024

-

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). A Fourier transform is applied, followed by phase correction and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: As 3,5-difluoroanisole is a liquid at room temperature, the neat liquid is used directly for analysis.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer, or equivalent, equipped with a diamond Attenuated Total Reflectance (ATR) accessory is utilized.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance or Absorbance

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of 3,5-difluoroanisole is placed onto the ATR crystal.

-

The sample spectrum is then recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 3,5-difluoroanisole is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation: An Agilent GC-MS system, or equivalent, is used for the analysis.

GC Parameters:

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Spectroscopic Interpretation and Structural Elucidation

The combined analysis of the NMR, IR, and MS data provides a definitive confirmation of the structure of 3,5-difluoroanisole.

Caption: Workflow for the spectroscopic data interpretation of 3,5-Difluoroanisole.

-

¹H NMR: The spectrum shows a singlet for the methoxy protons (-OCH₃) and a multiplet for the aromatic protons. The integration of these signals is consistent with the 3:3 proton ratio in the molecule.

-

¹³C NMR: The spectrum displays distinct signals for the methoxy carbon and the aromatic carbons. The carbon atoms attached to fluorine show characteristic splitting patterns (doublet of doublets and triplet) due to C-F coupling, which is instrumental in assigning the substitution pattern on the aromatic ring.

-

IR Spectroscopy: The presence of strong absorption bands in the 1300-1000 cm⁻¹ region confirms the C-O stretching of the aryl ether and the C-F stretching vibrations. The C=C stretching of the aromatic ring is also clearly visible.

-

Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak at m/z 144, which corresponds to the molecular weight of 3,5-difluoroanisole (C₇H₆F₂O).[1] The fragmentation pattern, including the loss of a methyl group ([M-15]⁺) and subsequent loss of carbon monoxide ([M-15-28]⁺), is characteristic of an anisole derivative.

Conclusion

This technical guide provides a detailed spectroscopic analysis of 3,5-difluoroanisole. The tabulated data and experimental protocols offer a valuable resource for researchers working with this compound. The logical workflow for data interpretation, illustrated by the provided diagram, demonstrates how a multi-technique approach leads to the confident structural assignment of 3,5-difluoroanisole. This information is essential for quality control, reaction monitoring, and the development of new chemical entities in various scientific disciplines.

References

A Technical Guide to the Solubility of 3,5-Difluoroanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3,5-Difluoroanisole, a critical parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. As of the compilation of this document, publicly available quantitative solubility data for 3,5-Difluoroanisole in common organic solvents is limited. Therefore, this guide provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, ensuring the generation of accurate and reproducible data.

Physicochemical Properties of 3,5-Difluoroanisole

A foundational understanding of the physicochemical properties of 3,5-Difluoroanisole is essential before conducting solubility studies.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 145 - 148 °C | [2] |

| Density | 1.23 g/cm³ | [2] |

| Water Solubility | Insoluble | [2][3] |

Experimental Determination of Solubility

The absence of readily available quantitative solubility data necessitates experimental determination. The following are standard and reliable methods for determining the solubility of a liquid compound like 3,5-Difluoroanisole in various organic solvents.

2.1. General Experimental Workflow

The process of determining solubility follows a logical sequence of steps, from solvent selection to data analysis.

2.2. Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass after evaporating the solvent.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 3,5-Difluoroanisole to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of a separate phase of undissolved liquid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or magnetic stirrer is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the excess 3,5-Difluoroanisole has fully separated. Centrifugation can be employed to accelerate this process.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the evaporation of 3,5-Difluoroanisole (well below its boiling point of 145-148 °C).

-

Weighing: The final weight of the container with the residue is recorded. The difference between this and the initial weight of the container gives the mass of the dissolved 3,5-Difluoroanisole.

-

Calculation: The solubility can then be calculated in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

2.3. Spectrophotometric Methods (UV-Vis or HPLC)

Spectrophotometric methods offer a more sensitive and often faster alternative, especially for solvents where gravimetric analysis is challenging. These methods require that 3,5-Difluoroanisole has a chromophore for UV-Vis detection or can be separated and quantified by HPLC.

Protocol:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

-

Calibration Curve Preparation: Prepare a series of standard solutions of 3,5-Difluoroanisole of known concentrations in the solvent of interest. Measure the absorbance (for UV-Vis) or peak area (for HPLC) for each standard. Plot a graph of absorbance/peak area versus concentration to create a calibration curve.

-

Phase Separation: Follow step 3 as described in the gravimetric method.

-

Sample Withdrawal and Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Measure the absorbance or peak area of the diluted sample.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimentally determined solubility values.

Table 1: Solubility of 3,5-Difluoroanisole in Common Organic Solvents at 25 °C (Template)

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Isopropyl Acetate | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| 1,4-Dioxane | ||||

| Hydrocarbons | n-Hexane | |||

| Toluene | ||||

| Halogenated | Dichloromethane | |||

| Chloroform | ||||

| Aprotic Polar | Acetonitrile | |||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Conclusion

While readily available quantitative data on the solubility of 3,5-Difluoroanisole is scarce, this guide provides the necessary experimental framework for researchers to generate this crucial information. The detailed protocols for both gravimetric and spectrophotometric methods offer robust approaches to accurately determine the solubility in a wide array of common organic solvents. The systematic application of these methods will empower researchers and drug development professionals to effectively utilize 3,5-Difluoroanisole in their synthetic and formulation endeavors.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine in 3,5-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3,5-difluoroanisole, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the aromatic ring, meta to the methoxy group, imparts a unique electronic landscape governed by the interplay of strong inductive withdrawal and subtle resonance effects. This document details the theoretical underpinnings of these effects, supported by quantitative data, experimental protocols for synthesis and analysis, and visualizations to elucidate key concepts and workflows.

Introduction: The Role of Fluorine in Modulating Electronic Structure

The introduction of fluorine into organic molecules is a powerful strategy in drug design and materials science to fine-tune physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. In 3,5-difluoroanisole, the two fluorine atoms exert a profound influence on the electron distribution within the benzene ring and the reactivity of the methoxy group. Understanding these electronic effects is crucial for predicting molecular interactions and designing novel compounds with desired characteristics.

The electronic influence of the substituents in 3,5-difluoroanisole is primarily a combination of two opposing forces:

-

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect propagates through the sigma bonds, decreasing electron density on the adjacent carbon atoms and, to a lesser extent, throughout the aromatic ring.

-

Resonance (Mesomeric) Effect (+R): Both the fluorine atoms and the oxygen of the methoxy group possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron donation through resonance increases the electron density at the ortho and para positions relative to the substituent.

In 3,5-difluoroanisole, the two fluorine atoms are meta to the methoxy group. This specific arrangement means their strong -I effects dominate, significantly influencing the overall electron density of the ring and the properties of the molecule.

Quantitative Analysis of Electronic Effects

The electronic character of 3,5-difluoroanisole can be quantified through various experimental and computational parameters. These values provide a basis for comparing its properties to other substituted aromatic compounds.

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constants, σ, quantify the electron-donating or electron-withdrawing nature of a group.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| Fluorine (-F) | 0.34 | 0.06 |

| Methoxy (-OCH₃) | 0.12 | -0.27 |

The positive σm value for fluorine (0.34) indicates its strong electron-withdrawing inductive effect from the meta position. The methoxy group is slightly electron-withdrawing from the meta position but strongly electron-donating to the para position due to its resonance effect. In 3,5-difluoroanisole, the cumulative effect of two meta fluorine atoms results in a significantly electron-deficient aromatic ring.

Acidity of the Phenolic Precursor

The pKa of the precursor, 3,5-difluorophenol, provides a direct measure of the electron-withdrawing strength of the two fluorine atoms. The presence of these groups stabilizes the corresponding phenoxide ion, thereby increasing the acidity (lowering the pKa) compared to unsubstituted phenol.

| Compound | Experimental pKa |

| Phenol | 9.99 |

| 3,5-Difluorophenol | ~7.97 (Predicted)[1] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[2] |

The predicted pKa of 3,5-difluorophenol is approximately two units lower than that of phenol, highlighting the significant acidifying effect of the two meta-fluorine substituents.[1] This is comparable to the experimentally determined pKa of 3,5-bis(trifluoromethyl)phenol, which also features two strong electron-withdrawing groups in the meta positions.[2]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) are highly sensitive to the electron density around the atom. For 3,5-difluoroanisole, the electron-withdrawing fluorine atoms are expected to cause a downfield shift (higher ppm) for the aromatic protons and carbons compared to anisole.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| -OCH₃ | 3.76 | s | |

| H-2, H-6 | 6.45 | d | |

| H-4 | 6.39 | t | |

| ¹³C NMR | |||

| -OCH₃ | 55.9 | ||

| C-4 | 97.4 | t | J(C-F) = 25.4 |

| C-2, C-6 | 101.4 | d | J(C-F) = 22.8 |

| C-1 | 161.8 | ||

| C-3, C-5 | 164.2 | dd | J(C-F) = 245.0, 13.0 |

| ¹⁹F NMR | |||

| F-3, F-5 | -109.5 |

Data sourced from PubChem and predicted spectra.[3]

The ¹³C NMR data clearly shows the strong deshielding effect on the fluorine-bearing carbons (C-3 and C-5) with a chemical shift of 164.2 ppm and a large one-bond C-F coupling constant of 245.0 Hz. The other aromatic carbons also experience deshielding relative to anisole.

Reactivity and Influence on Chemical Transformations

The electronic landscape of 3,5-difluoroanisole dictates its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The methoxy group is a strong activating, ortho-, para-director due to its +R effect. However, the two fluorine atoms are deactivating groups due to their strong -I effect.

The combined effect is a significantly deactivated ring compared to anisole. Electrophilic attack is still directed to the positions activated by the methoxy group (ortho and para positions). Therefore, substitution is expected to occur primarily at the C2, C4, and C6 positions. However, harsher reaction conditions may be required compared to anisole due to the overall deactivation of the ring.

Experimental Protocols

Synthesis of 3,5-Difluoroanisole via Williamson Ether Synthesis

A common and effective method for the synthesis of 3,5-difluoroanisole is the Williamson ether synthesis, starting from 3,5-difluorophenol.

Reaction: 3,5-Difluorophenol + CH₃I --(Base)--> 3,5-Difluoroanisole

Materials:

-

3,5-Difluorophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-difluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid precipitate and wash with acetone.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 3,5-difluoroanisole.

NMR Sample Preparation and Analysis

Procedure:

-

Dissolve 5-10 mg of the purified 3,5-difluoroanisole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal fluorine-containing standard may be used.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and assess the electronic environment of the nuclei.

Mandatory Visualizations

Diagram of Electronic Effects

Caption: Inductive (-I) and Resonance (+R) effects in 3,5-difluoroanisole.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of 3,5-difluoroanisole.

Logical Relationship of Substituent Effects on Reactivity

Caption: Logical flow of substituent effects on the aromatic reactivity of 3,5-difluoroanisole.

Conclusion

The electronic properties of 3,5-difluoroanisole are dominated by the strong inductive electron withdrawal of the two fluorine atoms positioned meta to the methoxy group. This leads to a significant decrease in the electron density of the aromatic ring, as evidenced by the acidity of its phenolic precursor and its NMR spectral data. While the methoxy group directs electrophilic attack to the ortho and para positions, the overall reactivity of the ring is attenuated. This nuanced electronic profile makes 3,5-difluoroanisole a valuable and versatile building block in the development of new pharmaceuticals and advanced materials, where precise control over electronic properties is paramount. The data and protocols presented in this guide serve as a foundational resource for researchers working with this and structurally related fluorinated aromatic compounds.

References

Stability of 3,5-Difluoroanisole Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Stability of Aryl Ethers

Aryl ethers, such as anisole and its derivatives, are generally considered to be chemically robust. The ether linkage is significantly stabilized by the delocalization of the oxygen lone pair electrons into the aromatic ring. Cleavage of the C-O bond in aryl ethers is typically challenging and requires forcing conditions.

Acid-Catalyzed Cleavage

Under acidic conditions, the ether oxygen is protonated, forming a better leaving group. The subsequent cleavage can proceed via an SN1 or SN2 mechanism. For aryl methyl ethers, the reaction typically involves nucleophilic attack of a counter-ion on the methyl group (SN2), leading to the formation of a phenol and a methyl halide, as the formation of a phenyl cation is highly unfavorable.[1][2] The rate of this reaction is dependent on the strength of the acid and the nucleophilicity of its conjugate base.[2]

Base-Catalyzed Cleavage

Aryl ethers are generally very resistant to cleavage by bases. Extremely strong bases, such as organolithium reagents, can cleave ethers, but this is not relevant to the typical aqueous basic conditions encountered in pharmaceutical development.[2] Under aqueous basic conditions, aryl ethers are considered to be highly stable.

Predicted Stability of 3,5-Difluoroanisole

The presence of two fluorine atoms on the aromatic ring of 3,5-difluoroanisole is expected to significantly influence its stability profile compared to anisole. Fluorine is a strongly electronegative and electron-withdrawing atom.

Under Acidic Conditions

The two fluorine atoms in the meta positions will exert a strong inductive electron-withdrawing effect. This will decrease the electron density on the ether oxygen, making it less basic and therefore less readily protonated by an acid. A lower equilibrium concentration of the protonated ether will result in a slower rate of acid-catalyzed cleavage compared to anisole under the same conditions. Therefore, 3,5-difluoroanisole is predicted to be more stable than anisole under acidic conditions.

Under Basic Conditions

Similar to anisole, 3,5-difluoroanisole is expected to be highly stable under aqueous basic conditions. The ether linkage is inherently resistant to nucleophilic attack, and the presence of the electron-withdrawing fluorine atoms does not introduce any viable pathways for base-mediated degradation under typical laboratory or process conditions.

Quantitative Data for Analogous Compounds

While no specific kinetic data for the hydrolysis of 3,5-difluoroanisole was found, the following table summarizes general stability information for aryl ethers.

| Compound | Condition | Products | Relative Rate/Stability | Citation |

| Anisole | Strong Acid (e.g., HBr, HI) | Phenol, Methyl Halide | Cleavage occurs under forcing conditions. | [1][2] |

| Anisole | Aqueous Base (e.g., NaOH) | No reaction | Highly stable. | [2] |

| Substituted Anisoles | Acid Bromate | Ortho- and para-hydroxyanisoles | Electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it. | [3] |

Experimental Protocols for Stability Determination

To definitively determine the stability of 3,5-difluoroanisole, a hydrolysis study as a function of pH is recommended, following international guidelines such as those from the OECD or EPA.[4][5][6]

Objective

To determine the rate of hydrolysis of 3,5-difluoroanisole in aqueous buffered solutions at environmentally and pharmaceutically relevant pH values and temperatures.

Materials

-

3,5-Difluoroanisole (purity ≥ 98%)

-

Reagent grade buffer salts (e.g., for pH 4, 7, and 9)

-

HPLC grade water, acetonitrile, and methanol

-

Sterile glassware or Teflon vessels

-

Temperature-controlled incubator or water bath

-

Calibrated pH meter

-

Validated HPLC-UV or HPLC-MS method for the quantification of 3,5-difluoroanisole and potential degradation products.

Procedure

-

Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.[4]

-

Preparation of Test Solutions: Prepare a stock solution of 3,5-difluoroanisole in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile). The final concentration of the test substance in the buffer solutions should not exceed half of its saturation concentration or 0.01 M.[4]

-

Incubation: Add the stock solution to the buffer solutions in sealed, sterile containers. Incubate the samples at a constant temperature (e.g., 25 °C and 50 °C for accelerated testing). Protect the samples from light.

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve.

-

Sample Analysis: Immediately analyze the samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 3,5-difluoroanisole.

-

Data Analysis: Plot the concentration of 3,5-difluoroanisole versus time for each pH and temperature. Determine the rate constant (k) and the half-life (t1/2) for the degradation at each condition.

Visualizations

Logical Relationship for Stability Prediction

Caption: Predicted stability of 3,5-Difluoroanisole under acidic conditions.

Experimental Workflow for Stability Testing

Caption: Workflow for determining the hydrolytic stability of 3,5-Difluoroanisole.

Signaling Pathway for Acid-Catalyzed Cleavage

Caption: General mechanism for acid-catalyzed cleavage of 3,5-Difluoroanisole.

Conclusion

Based on fundamental principles of organic chemistry, 3,5-difluoroanisole is predicted to be a highly stable compound under both acidic and basic aqueous conditions. Its stability under acidic conditions is likely enhanced compared to the parent compound, anisole, due to the electron-withdrawing nature of the fluorine substituents. To confirm this predicted stability and to generate quantitative data for regulatory or process development purposes, a well-designed hydrolysis study following established guidelines is essential. The protocols and theoretical background provided in this guide offer a robust framework for such an investigation.

References

Methodological & Application

synthesis of 3,5-Difluoroanisole from 1,3-difluoro-5-methoxybenzene

Clarification on Synthesis of 3,5-Difluoroanisole

It is important to clarify a key point of chemical nomenclature. The requested synthesis of 3,5-Difluoroanisole from 1,3-difluoro-5-methoxybenzene describes a transformation of a compound into itself. The names "3,5-Difluoroanisole" and "1,3-difluoro-5-methoxybenzene" refer to the exact same chemical entity, with the former being a common name and the latter the systematic IUPAC name.[1][2]

Therefore, a direct synthesis is not applicable. Instead, this document provides detailed application notes and a standard laboratory protocol for the synthesis of 3,5-Difluoroanisole from a logical and common precursor, 1,3,5-trifluorobenzene , via a nucleophilic aromatic substitution (SNAr) reaction.

Application Notes for 3,5-Difluoroanisole

Compound Overview: 3,5-Difluoroanisole (CAS No: 93343-10-3) is a fluorinated aromatic compound that serves as a crucial intermediate and building block in medicinal chemistry and materials science.[3] The presence of fluorine atoms can significantly alter the physicochemical properties of molecules.

Applications in Drug Development and Medicinal Chemistry:

-

Metabolic Stability: The strategic incorporation of fluorine atoms into a drug candidate can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and in vivo half-life.

-

Binding Affinity: Fluorine can enhance ligand-protein binding affinity through favorable electrostatic and hydrophobic interactions. Replacing hydrogen with fluorine can modulate the electronic properties of a molecule, influencing its ability to interact with biological targets.[4]

-

Bioavailability: The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can be fine-tuned by the addition of fluorine atoms. This modification can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): As an intermediate, 3,5-Difluoroanisole is used in the synthesis of more complex molecules, including anti-cancer agents, central nervous system drugs, and anti-inflammatory compounds.[4] Fluorinated compounds are present in over 20% of all pharmaceuticals on the market.[5]

Synthesis Protocol: 3,5-Difluoroanisole from 1,3,5-Trifluorobenzene

This protocol details the synthesis of 3,5-Difluoroanisole via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the methoxide ion (CH₃O⁻) acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,3,5-trifluorobenzene and displacing one of the fluoride ions.[6][7][8]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 3,5-Difluoroanisole.

Experimental Details

Materials and Reagents:

-

1,3,5-Trifluorobenzene

-

Sodium methoxide (25% solution in methanol)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-trifluorobenzene (e.g., 2.64 g, 20.0 mmol).

-

Reagent Addition: Slowly add a 25% solution of sodium methoxide in methanol (e.g., 4.32 g, 20.0 mmol of NaOMe) to the flask. Add a few boiling chips.

-

Reflux: Heat the reaction mixture to reflux (approximately 60-65 °C) with vigorous stirring. Maintain the reflux for a period of 60-90 minutes.[9] The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (e.g., 20 mL).

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with deionized water (1 x 20 mL) to remove any remaining methanol or salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane and yield the crude product.

-

Purification: The resulting oil can be purified by vacuum distillation to afford 3,5-Difluoroanisole as a colorless liquid.

Quantitative Data Summary

| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.09 | 20.0 | 2.64 g | Starting Material |

| Sodium Methoxide | CH₃ONa | 54.02 | 20.0 | 4.32 g (of 25% soln) | Nucleophile |

| 3,5-Difluoroanisole | C₇H₆F₂O | 144.12 | 20.0 (Theor.) | 2.88 g (Theor.) | Product |

Experimental Workflow

References

- 1. 3,5-Difluoroanisole | C7H6F2O | CID 2724518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. homeworkforyou.com [homeworkforyou.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,5-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 3,5-difluoroanisole in nucleophilic aromatic substitution (SNAr) reactions. This document outlines the reactivity of 3,5-difluoroanisole, presents detailed experimental protocols for its reaction with various nucleophiles, and includes quantitative data to guide reaction optimization. The information herein is intended to assist researchers in leveraging this versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In this context, 3,5-difluoroanisole serves as an interesting substrate. The fluorine atoms, being highly electronegative, activate the aromatic ring towards nucleophilic attack, making them excellent leaving groups in SNAr reactions. The methoxy group, while generally considered an electron-donating group by resonance, can exhibit an electron-withdrawing inductive effect, and its overall influence on the reactivity of the ring is a key consideration in planning syntheses. The substitution of one of the fluorine atoms in 3,5-difluoroanisole allows for the introduction of a wide variety of functional groups, leading to the formation of valuable substituted fluoroanisole derivatives.

The general mechanism of an SNAr reaction involves the nucleophilic attack on the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate, facilitating the reaction.[1][4] The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final substitution product.[1][2][3]

Reactivity and Regioselectivity

The two fluorine atoms in 3,5-difluoroanisole are chemically equivalent, meaning that monosubstitution will result in a single regioisomer. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[5] The rate-determining step is typically the initial attack of the nucleophile.[1]

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt but not the anion, thereby increasing the nucleophilicity of the attacking species.

Quantitative Data for SNAr Reactions

The following tables summarize representative quantitative data for SNAr reactions on activated fluoroaromatic systems, which can serve as a guide for reactions with 3,5-difluoroanisole. The data is compiled from studies on structurally similar compounds, providing a strong basis for estimating reaction conditions and expected yields.

Table 1: SNAr Reactions with Oxygen Nucleophiles

| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methanol | KOH | Methanol | 80 | 0.5 | 3-Fluoro-5-methoxy-X | ~85 |

| Ethanol | KOH | Ethanol | 80 | 0.6 | 3-Ethoxy-5-fluoro-X | ~83 |

| Isopropanol | NaH | Isopropanol | Room Temp. | 6 | 3-Fluoro-5-isopropoxy-X | ~72 |

| Phenol | K₂CO₃ | DMF | 80 | 3 | 3-Fluoro-5-phenoxy-X | ~67 |

Data adapted from a study on a similarly activated fluoronitrobenzene derivative and serves as an estimation.

Table 2: SNAr Reactions with Sulfur Nucleophiles

| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 90 | 3 | 3-Fluoro-5-(phenylthio)-X | ~46 |

Data adapted from a study on a similarly activated fluoronitrobenzene derivative and serves as an estimation.

Table 3: SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 85 | 7 | 4-(3-Fluoro-5-methoxy-X)morpholine | ~63 |

| Piperidine | K₂CO₃ | DMF | 85 | 3 | 1-(3-Fluoro-5-methoxy-X)piperidine | ~51 |

| Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 1-(3-Fluoro-5-methoxy-X)pyrrolidine | ~67 |

| Ammonia (aq.) | - | DMSO/H₂O | 135 | 5 | 3-Amino-5-fluoro-X | ~44 |

Data adapted from a study on a similarly activated fluoronitrobenzene derivative and serves as an estimation. "X" represents the remainder of the anisole ring.

Experimental Protocols

The following are detailed, representative protocols for conducting SNAr reactions with 3,5-difluoroanisole using different classes of nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

Materials:

-

3,5-Difluoroanisole

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoroanisole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add morpholine (1.2 eq) to the solution.

-

Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the mixture to 85 °C and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 4-(3-fluoro-5-methoxyphenyl)morpholine.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

Materials:

-

3,5-Difluoroanisole

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add 3,5-difluoroanisole (1.0 eq) and anhydrous DMF.

-

Add thiophenol (1.1 eq) to the solution.

-

Add anhydrous potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction to 90 °C and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to obtain 3-fluoro-5-(phenylthio)anisole.

Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Materials:

-

3,5-Difluoroanisole

-

Sodium Methoxide (NaOCH₃)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,5-difluoroanisole (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 65 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully neutralize the reaction with a dilute aqueous acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 3,5-dimethoxyphenyl fluoride, which can be further purified by distillation or chromatography if necessary.

Visualizations

General SNAr Mechanism

Caption: General mechanism of the SNAr reaction on 3,5-difluoroanisole.

Experimental Workflow for SNAr Reactions

Caption: A typical experimental workflow for performing SNAr reactions.

Decision Tree for Optimizing SNAr Conditions

Caption: Decision tree for selecting initial SNAr reaction conditions.

References

- 1. Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Versatility of 3,5-Difluoroanisole in Medicinal Chemistry: A Building Block for Potent and Selective Therapeutics

3,5-Difluoroanisole has emerged as a valuable building block in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates. The strategic incorporation of the 3,5-difluorophenyl motif can enhance metabolic stability, binding affinity, and cell permeability, making it a sought-after fragment in the design of novel therapeutics targeting a range of diseases.

The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong bonds with carbon, contribute to the improved profiles of drug candidates. The presence of two fluorine atoms on the phenyl ring of 3,5-difluoroanisole creates an electron-deficient aromatic system, which can influence the acidity of nearby functional groups and lead to desirable interactions with biological targets. This strategic fluorination can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Application in the Synthesis of an Orexin 2 Receptor Agonist

A notable example of the application of a 3,5-difluorophenyl moiety, derivable from 3,5-difluoroanisole, is in the synthesis of Firazorexton (TAK-994), an investigational oral orexin 2 (OX₂) receptor agonist. Orexin receptors are involved in regulating wakefulness, and their agonists are being explored for the treatment of narcolepsy. The synthesis of such complex molecules often involves multi-step sequences where the 3,5-difluorophenyl group is a key pharmacophore.

The introduction of the 3,5-difluorophenyl group can be achieved through various synthetic strategies. A common and powerful method for functionalizing anisole derivatives is through directed ortho-metalation. This reaction allows for the selective introduction of substituents at the position adjacent to the methoxy group, which acts as a directing group.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of 3,5-difluoroanisole in a research and development setting. Below are representative protocols for key transformations.

Protocol 1: Directed ortho-Lithiation and Borylation of 3,5-Difluoroanisole

This two-step procedure allows for the introduction of a boronic ester group, which can then be used in subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Materials:

-

3,5-Difluoroanisole

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

-

Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equivalents) followed by the slow addition of sec-butyllithium (1.1 equivalents).

-

Add 3,5-difluoroanisole (1.0 equivalent) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

To the resulting deep-red solution, add triisopropyl borate (1.5 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.